rel-(1R,2S)-2-Phenylcyclopentan-1-amine
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Overview
Description
rel-(1R,2S)-2-Phenylcyclopentan-1-amine: is a chiral amine compound characterized by its unique cyclopentane ring structure with a phenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,2S)-2-Phenylcyclopentan-1-amine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the enantioselective addition of cyclopropylacetylene to a ketoaniline, followed by cyclization and reduction steps . The reaction conditions often include the use of solvents like toluene and catalysts such as sodium bicarbonate under a nitrogen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: rel-(1R,2S)-2-Phenylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, rel-(1R,2S)-2-Phenylcyclopentan-1-amine serves as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands.
Biology: The compound is studied for its potential biological activities, including its role as a precursor for the synthesis of bioactive molecules. It may exhibit pharmacological properties that are useful in drug discovery and development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used as a scaffold for designing new drugs targeting specific biological pathways.
Industry: The compound finds applications in the production of specialty chemicals and materials. Its chiral nature makes it suitable for use in the synthesis of optically active compounds used in various industrial processes.
Mechanism of Action
The mechanism of action of rel-(1R,2S)-2-Phenylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral structure allows it to bind selectively to these targets, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
(1R,2S)-2-Phenylcyclopropanaminium: A related compound with a cyclopropane ring instead of a cyclopentane ring.
(1R,2S)-2-Phenylcyclobutanamine: Another similar compound with a cyclobutane ring.
Uniqueness: rel-(1R,2S)-2-Phenylcyclopentan-1-amine is unique due to its cyclopentane ring structure, which imparts distinct stereochemical properties. This uniqueness makes it valuable in applications requiring specific chiral configurations, such as in the synthesis of enantioselective catalysts and pharmaceuticals.
Properties
Molecular Formula |
C11H15N |
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Molecular Weight |
161.24 g/mol |
IUPAC Name |
(1R,2S)-2-phenylcyclopentan-1-amine |
InChI |
InChI=1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2/t10-,11+/m0/s1 |
InChI Key |
VNGYTYNUZHDMPP-WDEREUQCSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(C(C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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